molecular formula C19H12F6N4O3 B11473991 1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11473991
M. Wt: 458.3 g/mol
InChI Key: QTINPFQUIVGHKR-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as urea or guanidine derivatives.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan and a suitable alkylating agent.

    Addition of the Phenyl Group: The phenyl group can be added through a Suzuki coupling reaction using a phenylboronic acid and a suitable palladium catalyst.

    Incorporation of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using trifluoromethylating agents such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Sodium borohydride, methanol as solvent, room temperature.

    Substitution: Electrophilic reagents such as halogens, Lewis acids as catalysts, and solvents like acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions on the furan ring can yield various substituted derivatives.

Scientific Research Applications

1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the presence of the trifluoromethyl groups can enhance its binding affinity to certain proteins, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-dimethyl-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-bis(difluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one: Similar structure but with difluoromethyl groups instead of trifluoromethyl groups.

Uniqueness

The presence of the trifluoromethyl groups in 1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to certain molecular targets. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H12F6N4O3

Molecular Weight

458.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-7-phenyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12F6N4O3/c20-18(21,22)17(19(23,24)25)12-14(26-13(28-17)10-5-2-1-3-6-10)29(16(31)27-15(12)30)9-11-7-4-8-32-11/h1-8H,9H2,(H,26,28)(H,27,30,31)

InChI Key

QTINPFQUIVGHKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CO4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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